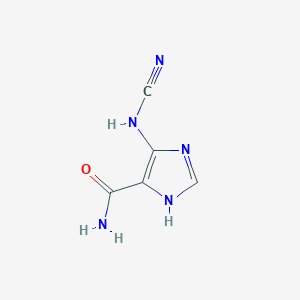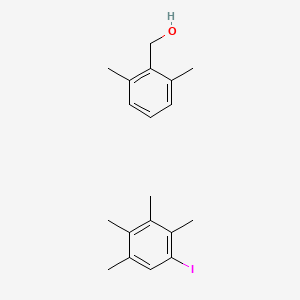
(2,6-Dimethylphenyl)methanol;1-iodo-2,3,4,5-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dimethylphenyl)methanol and 1-iodo-2,3,4,5-tetramethylbenzene are organic compounds with distinct chemical structures and properties (2,6-Dimethylphenyl)methanol is an aromatic alcohol, while 1-iodo-2,3,4,5-tetramethylbenzene is an iodinated aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
-
(2,6-Dimethylphenyl)methanol
Reduction of 2,6-Dimethylbenzaldehyde: This compound can be synthesized by reducing 2,6-dimethylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Grignard Reaction: Another method involves the Grignard reaction, where 2,6-dimethylphenylmagnesium bromide reacts with formaldehyde, followed by hydrolysis to yield (2,6-dimethylphenyl)methanol.
-
1-Iodo-2,3,4,5-tetramethylbenzene
Iodination of 2,3,4,5-Tetramethylbenzene: This compound can be prepared by the iodination of 2,3,4,5-tetramethylbenzene using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) under controlled conditions.
Industrial Production Methods
- Industrial production methods for these compounds typically involve large-scale versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
-
(2,6-Dimethylphenyl)methanol
Oxidation: This compound can undergo oxidation to form 2,6-dimethylbenzaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Esterification: It can react with carboxylic acids or acid chlorides to form esters in the presence of acid catalysts.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using appropriate reagents.
-
1-Iodo-2,3,4,5-tetramethylbenzene
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Reduction: The iodine can be reduced to form 2,3,4,5-tetramethylbenzene using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Acid Catalysts: Sulfuric acid for esterification reactions.
Major Products
(2,6-Dimethylphenyl)methanol: 2,6-Dimethylbenzaldehyde (oxidation), esters (esterification).
1-Iodo-2,3,4,5-tetramethylbenzene: 2,3,4,5-Tetramethylbenzene (reduction), various substituted products (substitution).
Scientific Research Applications
Chemistry
(2,6-Dimethylphenyl)methanol: Used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.
1-Iodo-2,3,4,5-tetramethylbenzene: Utilized in cross-coupling reactions to form complex organic molecules.
Biology and Medicine
(2,6-Dimethylphenyl)methanol: Investigated for its potential antimicrobial and anti-inflammatory properties.
1-Iodo-2,3,4,5-tetramethylbenzene: Studied for its role in radiolabeling and imaging applications.
Industry
(2,6-Dimethylphenyl)methanol: Employed in the manufacture of fragrances and flavoring agents.
1-Iodo-2,3,4,5-tetramethylbenzene: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
(2,6-Dimethylphenyl)methanol
Oxidation Mechanism: The hydroxyl group is oxidized to an aldehyde group through the transfer of electrons to the oxidizing agent.
Esterification Mechanism: The hydroxyl group reacts with a carboxylic acid or acid chloride to form an ester linkage, typically catalyzed by an acid.
1-Iodo-2,3,4,5-tetramethylbenzene
Substitution Mechanism: The iodine atom is replaced by a nucleophile through a palladium-catalyzed cross-coupling reaction, forming a new carbon-carbon bond.
Reduction Mechanism: The iodine atom is reduced to a hydrogen atom, typically through the transfer of electrons from a reducing agent.
Comparison with Similar Compounds
Similar Compounds
(2,6-Dimethylphenyl)methanol: Similar compounds include other aromatic alcohols such as benzyl alcohol and 4-methylbenzyl alcohol.
1-Iodo-2,3,4,5-tetramethylbenzene: Similar compounds include other iodinated aromatic hydrocarbons such as iodobenzene and 1-iodo-4-methylbenzene.
Uniqueness
(2,6-Dimethylphenyl)methanol: The presence of two methyl groups on the aromatic ring provides steric hindrance, affecting its reactivity and selectivity in chemical reactions.
1-Iodo-2,3,4,5-tetramethylbenzene: The multiple methyl groups on the aromatic ring influence its electronic properties, making it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C19H25IO |
|---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
(2,6-dimethylphenyl)methanol;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C9H12O/c1-6-5-10(11)9(4)8(3)7(6)2;1-7-4-3-5-8(2)9(7)6-10/h5H,1-4H3;3-5,10H,6H2,1-2H3 |
InChI Key |
OONVZRWFVIFNJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CO.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B12815226.png)

![2,3,10,11-tetramethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecine](/img/structure/B12815237.png)


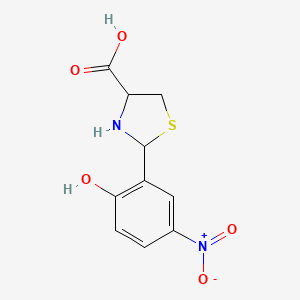
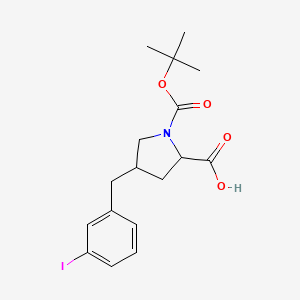
![7-Amino-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B12815277.png)
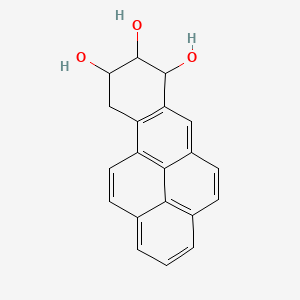
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate](/img/structure/B12815285.png)
![2-amino-9-[(2S,3R,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12815290.png)
![Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B12815295.png)
![5-Amino-6-ethoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12815298.png)
